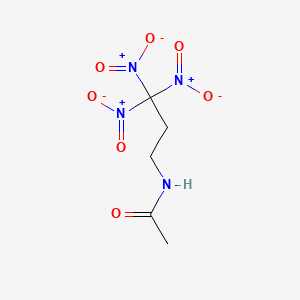
2,3-Hexadienoic acid, 4-phenyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Hexadienoic acid, 4-phenyl-, methyl ester is an organic compound with the molecular formula C13H14O2 It is a derivative of hexadienoic acid, featuring a phenyl group at the fourth position and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexadienoic acid, 4-phenyl-, methyl ester can be achieved through several methods. One common approach involves the esterification of 2,3-hexadienoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Hexadienoic acid, 4-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2,3-hexadienoic acid derivatives.
Reduction: Formation of alcohols and other reduced products.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Hexadienoic acid, 4-phenyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Hexadienoic acid, 4-phenyl-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with enzymes or receptors. The phenyl group can participate in aromatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-phenyl-2,3-hexadienoic acid methyl ester
- 2,4-Hexadienoic acid, methyl ester
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester
Uniqueness
2,3-Hexadienoic acid, 4-phenyl-, methyl ester is unique due to its specific structural features, such as the positioning of the phenyl group and the presence of the methyl ester.
Eigenschaften
CAS-Nummer |
57585-10-1 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
InChI |
InChI=1S/C13H14O2/c1-3-11(9-10-13(14)15-2)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3 |
InChI-Schlüssel |
QTLQDIQQRPNUQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C=CC(=O)OC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)










![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)

